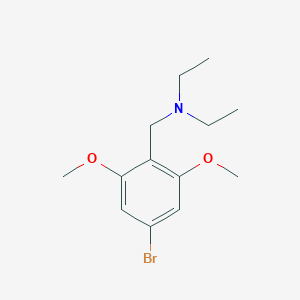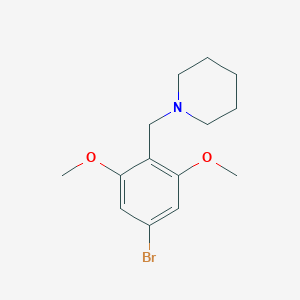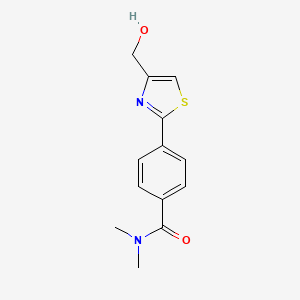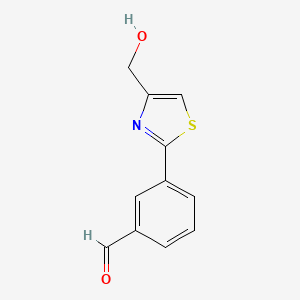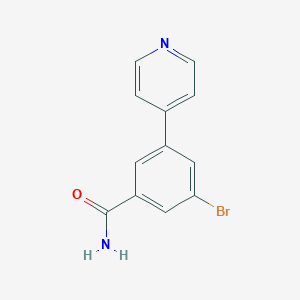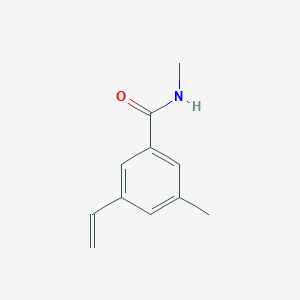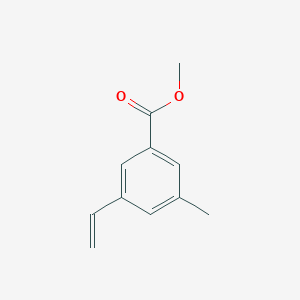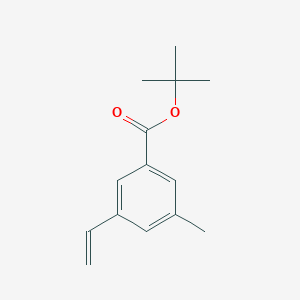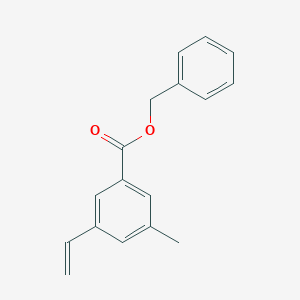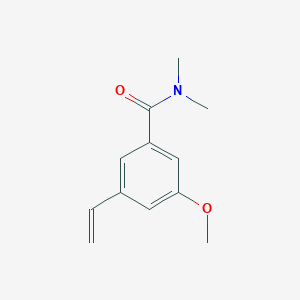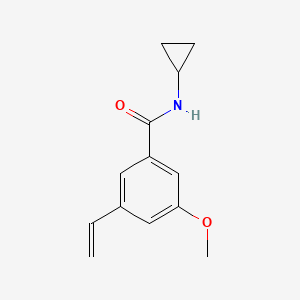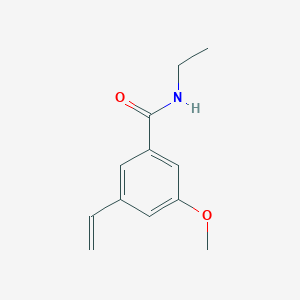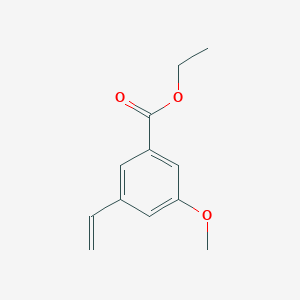
3-Methoxy-5-vinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-vinylbenzamide: is an organic compound belonging to the class of benzamides It is characterized by the presence of a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-vinylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Amidation: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products:
Oxidation: Products include 3-methoxy-5-formylbenzamide or 3-methoxy-5-carboxybenzamide.
Reduction: Products include 3-methoxy-5-vinylaniline.
Substitution: Products depend on the substituent introduced, such as 3-hydroxy-5-vinylbenzamide if the methoxy group is replaced with a hydroxyl group.
Scientific Research Applications
Chemistry: 3-Methoxy-5-vinylbenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of methoxy and vinyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties. The presence of the methoxy and vinyl groups may enhance the compound’s pharmacological profile.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-vinylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
3-Methoxybenzamide: Lacks the vinyl group, making it less reactive in certain chemical reactions.
5-Vinylbenzamide: Lacks the methoxy group, which may reduce its solubility and biological activity.
3-Methoxy-4-vinylbenzamide: Similar structure but with the vinyl group in a different position, potentially altering its reactivity and biological properties.
Uniqueness: 3-Methoxy-5-vinylbenzamide is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity, solubility, and potential pharmacological activity compared to similar compounds.
Properties
IUPAC Name |
3-ethenyl-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h3-6H,1H2,2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWKSVIGXSGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
